
ARQ 531
Übersicht
Beschreibung
ARQ 531 ist ein potenter, reversibler Inhibitor der Bruton-Tyrosinkinase (BTK) mit zusätzlicher Aktivität gegen Kinasen der Src-Familie und Kinasen, die mit der ERK-Signalgebung verbunden sind . Es hat sich gezeigt, dass es vielversprechend bei der Behandlung von Ibrutinib-resistenter chronisch-lymphatischer Leukämie (CLL) und Richter-Transformation ist .
Vorbereitungsmethoden
Die Synthese von ARQ 531 umfasst mehrere Schritte, einschließlich der Herstellung von Schlüsselzwischenprodukten und den abschließenden Kupplungsreaktionen. Die genauen Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht im Detail öffentlich bekannt gegeben. Es ist bekannt, dass this compound durch eine Reihe chemischer Reaktionen synthetisiert wird, die die Bildung spezifischer Bindungen und funktioneller Gruppen beinhalten . Industrielle Produktionsverfahren beinhalten wahrscheinlich die Optimierung dieser Synthesewege, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Structural Basis for Kinase Inhibition
ARQ 531’s core structure enables targeted interactions with kinase domains:
- Pyrrolopyrimidine scaffold forms bidentate hydrogen bonds with BTK’s hinge region residues (G475 and Y476) .
- Chlorine substituent occupies a hydrophobic pocket between A428 and K430 side chains, enhancing binding affinity .
- Tetrahydropyran methanol group facilitates water-mediated hydrogen bonding, improving solubility and pharmacokinetics .
Key Binding Interactions (BTK)
Interaction Type | Residues Involved | Functional Impact |
---|---|---|
Hydrogen bonding | G475, Y476 | Anchors ATP-binding domain |
Hydrophobic | A428, K430 | Stabilizes aromatic interactions |
Solvent exposure | Tetrahydropyran | Enhances bioavailability |
Biochemical Reactivity and Kinase Selectivity
This compound exhibits reversible inhibition with slow dissociation kinetics (residence time: 51–59 minutes) . Its reactivity profile includes:
Inhibition Constants (IC₅₀)
Target Kinase | IC₅₀ (nM) | Significance |
---|---|---|
Wild-type BTK | 0.85 | Primary target |
C481S-mutant BTK | 0.39 | Overcomes ibrutinib resistance |
MEK1 | <100 | Suppresses ERK signaling |
Lyn (Src family) | <50 | Blocks upstream BCR signaling |
Source: Biochemical kinase assays
- ATP-competition : this compound binds BTK’s ATP-binding pocket without covalent interaction at C481, avoiding resistance mutations common to covalent inhibitors like ibrutinib .
- Multi-kinase activity : Broad inhibition of Src, SYK, and MEK1 disrupts oncogenic signaling in leukemia cells .
Pharmacokinetic Reactivity
This compound demonstrates favorable absorption and sustained plasma exposure:
- Oral bioavailability : 72% in cynomolgus monkeys .
- Peak concentration (Cₘₐₓ) : 4,400 ng/mL at 10 mg/kg dose .
- Half-life : Prolonged plasma retention (>75% of Cₘₐₓ at 24h) supports once-daily dosing .
Resistance Profile
This compound maintains activity against BTK C481S mutations due to its non-covalent binding mechanism. Comparative studies show:
Parameter | This compound | Ibrutinib |
---|---|---|
BTK C481S IC₅₀ | 0.39 nM | >1,000 nM |
Phospho-ERK inhibition | Yes | No |
SYK inhibition | Yes | No |
Source: Preclinical CLL models
Metabolic Stability
While detailed metabolic pathways remain under investigation, this compound’s design minimizes oxidative metabolism risks:
Wissenschaftliche Forschungsanwendungen
Chronic Lymphocytic Leukemia (CLL)
ARQ 531 has demonstrated substantial anti-tumor activity in heavily pretreated patients with CLL. In a Phase 1 clinical trial, eight out of nine evaluable patients treated at doses of 65 mg or higher experienced a partial response, indicating significant efficacy . The drug was particularly effective in patients with ibrutinib-resistant CLL, where it inhibited BTK-mediated functions and improved survival rates compared to traditional therapies .
Table 1: Efficacy of this compound in CLL Clinical Trials
Study Phase | Patient Cohorts | Partial Response Rate | Median Survival |
---|---|---|---|
Phase 1 | Heavily pretreated CLL patients | 88.9% (8/9) | Not reported |
Phase 1 | Richter’s Transformation patients | 60% (3/5) | Not reported |
Acute Myeloid Leukemia (AML)
In preclinical studies, this compound exhibited anti-proliferative activity against AML cell lines and primary AML cells. The treatment led to decreased phosphorylation of oncogenic kinases and impaired colony formation . In vivo studies using the MOLM-13 xenograft model showed that this compound could effectively inhibit tumor progression and enhance survival when combined with venetoclax .
Table 2: Preclinical Efficacy of this compound in AML Models
Model Type | Treatment | Outcome |
---|---|---|
MOLM-13 Xenograft | This compound alone | Modest activity |
MOLM-13 Xenograft | This compound + Venetoclax | Synergistic effect observed |
Case Study: Efficacy in Ibrutinib-Resistant CLL
In a notable case involving a patient with CLL who had developed resistance to ibrutinib due to a C481S mutation, treatment with this compound resulted in significant cytotoxicity and prolonged survival. The patient exhibited a marked reduction in lymphocyte counts and splenic weight after treatment . This case highlights the potential of this compound as a viable option for patients who have exhausted other therapeutic avenues.
Case Study: Combination Therapy in AML
A study focusing on the combination of this compound with venetoclax revealed promising results in AML models. The combination therapy not only enhanced anti-tumor activity but also improved pharmacokinetics compared to this compound alone. This suggests that combining agents targeting different pathways may yield better outcomes for patients with complex malignancies .
Wirkmechanismus
ARQ 531 exerts its effects by reversibly inhibiting BTK, a key enzyme involved in B-cell receptor signaling . By targeting BTK, this compound disrupts downstream signaling pathways that promote cell survival, proliferation, and migration . The compound also inhibits other kinases, including Src family kinases and kinases related to ERK signaling, which further enhances its therapeutic potential . Molecular targets of this compound include BTK, Src family kinases, and ERK-related kinases . The inhibition of these targets leads to decreased phosphorylation of oncogenic kinases and subsequent changes in downstream signaling molecules .
Vergleich Mit ähnlichen Verbindungen
ARQ 531 ist einzigartig in seiner Fähigkeit, BTK und andere Kinasen reversibel zu hemmen, was es von anderen BTK-Inhibitoren wie Ibrutinib und Acalabrutinib unterscheidet . Im Gegensatz zu diesen kovalenten Inhibitoren kann this compound sowohl Wildtyp- als auch mutierte Formen von BTK angreifen, einschließlich der C481S-Mutation, die Resistenz gegen kovalente Inhibitoren verleiht . Ähnliche Verbindungen umfassen Ibrutinib, Acalabrutinib und Zanubrutinib, die ebenfalls BTK-Inhibitoren sind, sich aber in ihren Bindungsmechanismen und ihrer Kinasespezifität unterscheiden . Das breite Kinasehemmungs-Profil von this compound und seine reversible Bindung machen es zu einem vielversprechenden Kandidaten zur Überwindung der Resistenz gegen bestehende BTK-Inhibitoren .
Biologische Aktivität
ARQ 531 is a potent, reversible inhibitor of Bruton tyrosine kinase (BTK), primarily developed for treating chronic lymphocytic leukemia (CLL) and other B-cell malignancies, especially in cases resistant to ibrutinib. Its unique mechanism of action allows it to target both wild-type and mutant forms of BTK, particularly the C481S mutation associated with resistance to irreversible BTK inhibitors.
This compound functions by inhibiting BTK and several other kinases that play critical roles in B-cell receptor (BCR) signaling. This inhibition leads to decreased cell viability, migration, and activation of CLL cells. The compound also affects downstream signaling pathways, including those mediated by Src family kinases and ERK signaling pathways.
Preclinical Studies
- In Vitro Studies :
-
In Vivo Studies :
- In murine models, this compound outperformed ibrutinib in terms of survival rates. Mice treated with this compound had a median survival of 76 days compared to 78 days for the higher dose group, while those receiving ibrutinib had a median survival of only 38 days .
- The treatment led to significant reductions in splenic weight and lymphocyte counts, indicating effective disease control .
Phase 1 Dose Escalation Study
- Objective : To evaluate the safety, tolerability, and pharmacodynamics of this compound.
- Results :
Dose Level (mg) | Tumor Reduction (%) | Patient Outcomes |
---|---|---|
5 | 35 | Ongoing treatment |
10 | 33 | Ongoing treatment |
15 | 29 | Ongoing treatment |
Case Studies
- Case Study Example : A patient with a BTK C481S mutation who had undergone five prior systemic regimens including both ibrutinib and venetoclax showed a tumor reduction of 29% after eight weeks on a 15 mg dose of this compound .
Efficacy Against Resistance
This compound has been specifically designed to address resistance mechanisms associated with conventional BTK inhibitors. Its ability to inhibit not only BTK but also other kinases such as Lyn and MEK1 enhances its therapeutic potential.
Comparative Efficacy
In various models of B-cell malignancies including Richter’s transformation and diffuse large B-cell lymphoma (DLBCL), this compound demonstrated superior efficacy compared to traditional therapies like ibrutinib .
Eigenschaften
IUPAC Name |
(2-chloro-4-phenoxyphenyl)-[4-[[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O4/c26-21-10-17(34-16-4-2-1-3-5-16)8-9-19(21)23(32)20-11-27-24-22(20)25(29-14-28-24)30-15-6-7-18(12-31)33-13-15/h1-5,8-11,14-15,18,31H,6-7,12-13H2,(H2,27,28,29,30)/t15-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFCZQSJQXFJDS-QAPCUYQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OCC1NC2=NC=NC3=C2C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC[C@@H]1NC2=NC=NC3=C2C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2095393-15-8 | |
Record name | ARQ-531 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2095393158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nemtabrutinib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTZ51LIXN4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.